molecular formula C16H12Br2O2 B113935 1,4-Bis(4-bromophenyl)-1,4-butanedione CAS No. 2461-83-8

1,4-Bis(4-bromophenyl)-1,4-butanedione

Cat. No. B113935
Key on ui cas rn: 2461-83-8
M. Wt: 396.07 g/mol
InChI Key: VOJRFGKKQMVGPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921514B2

Procedure details

To a solution of zinc(II) chloride (19.62 g, 144 mmol) in benzene (108 mL) were added diethylamine (11.16 mL, 108 mmol) and 2-methylpropan-2-ol (10.32 mL, 108 mmol) and the mixture was stirred at room temperature for 2 hours. 2-Bromo-1-(4-bromophenyl)ethanone (20.0 g, (72 mmol) and 1-(4-bromophenyl)ethanone (21.48 g, 108 mmol) were added in one portion, and the mixture was stirred overnight (18 hours). The reaction mixture was quenched with 5% H2SO4 (500 mL) and stirred vigorously to induce precipitation of the product, which was collected by vacuum filtration and washed with benzene, water, methanol, and then dichloromethane, successively. The product was dried under vacuum to give the title compound as a white solid (11.15 g, 39.1% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.48 g
Type
reactant
Reaction Step One
Quantity
11.16 mL
Type
reactant
Reaction Step Two
Quantity
10.32 mL
Type
reactant
Reaction Step Two
Quantity
108 mL
Type
solvent
Reaction Step Two
Quantity
19.62 g
Type
catalyst
Reaction Step Two
Yield
39.1%

Identifiers

REACTION_CXSMILES
C(NCC)C.CC(O)(C)C.Br[CH2:12][C:13]([C:15]1[CH:20]=[CH:19][C:18]([Br:21])=[CH:17][CH:16]=1)=[O:14].[Br:22][C:23]1[CH:28]=[CH:27][C:26]([C:29](=[O:31])[CH3:30])=[CH:25][CH:24]=1>C1C=CC=CC=1.[Cl-].[Zn+2].[Cl-]>[Br:21][C:18]1[CH:19]=[CH:20][C:15]([C:13](=[O:14])[CH2:12][CH2:30][C:29]([C:26]2[CH:27]=[CH:28][C:23]([Br:22])=[CH:24][CH:25]=2)=[O:31])=[CH:16][CH:17]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)Br
Name
Quantity
21.48 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C)=O
Step Two
Name
Quantity
11.16 mL
Type
reactant
Smiles
C(C)NCC
Name
Quantity
10.32 mL
Type
reactant
Smiles
CC(C)(C)O
Name
Quantity
108 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
19.62 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred overnight (18 hours)
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 5% H2SO4 (500 mL)
STIRRING
Type
STIRRING
Details
stirred vigorously
CUSTOM
Type
CUSTOM
Details
precipitation of the product, which
FILTRATION
Type
FILTRATION
Details
was collected by vacuum filtration
WASH
Type
WASH
Details
washed with benzene, water, methanol
CUSTOM
Type
CUSTOM
Details
The product was dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(CCC(=O)C1=CC=C(C=C1)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.15 g
YIELD: PERCENTYIELD 39.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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